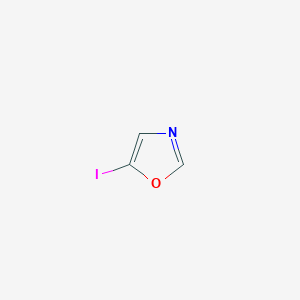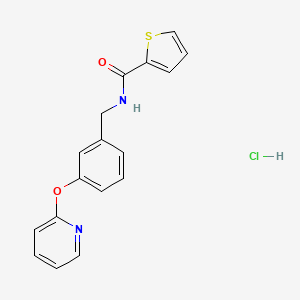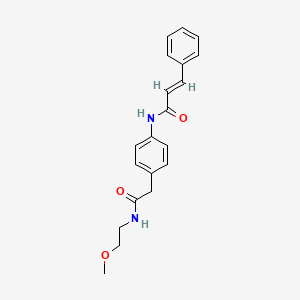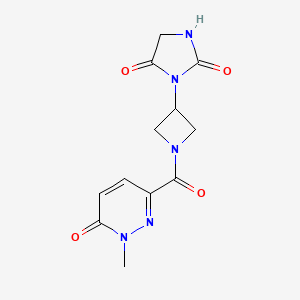
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate, also known as NOEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of various diseases. Additionally, (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate has been found to have anti-cancer properties, which can help in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate in lab experiments is its high purity and stability. Additionally, the synthesis method for (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate in lab experiments is its high cost, which can limit its use in certain research areas.
Future Directions
There are many future directions for research on (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate. One area of research is the development of new drugs based on the structure of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate and its potential applications in various areas of scientific research. Finally, more research is needed to determine the safety and toxicity of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate in humans.
Synthesis Methods
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate can be synthesized using a simple reaction between 2-naphthaldehyde and ethyl acetoacetate, followed by a condensation reaction with 6-chloropyridine-3-carboxylic acid. This method has been optimized by researchers to produce high yields of (2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate with high purity.
properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-17-8-7-15(10-20-17)18(22)23-11-16(21)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURWHYKJQRKCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthalen-2-yl-2-oxoethyl) 6-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)


![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)



![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)

![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)